Unii-igl4dts8F8

Beschreibung

The Unique Ingredient Identifier (UNII) system, managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), assigns alphanumeric codes to substances relevant to medicine and translational research. UNIIs ensure unambiguous identification of ingredients in regulatory contexts, supporting pharmacovigilance, drug development, and scientific communication . To retrieve authoritative data, researchers must consult the Global Substance Registration System (GSRS) database (https://gsrs.ncats.nih.gov ), which provides regulatory-grade descriptions, including molecular formulas, structural diagrams, and linked toxicological profiles .

Eigenschaften

CAS-Nummer |

186752-78-3 |

|---|---|

Molekularformel |

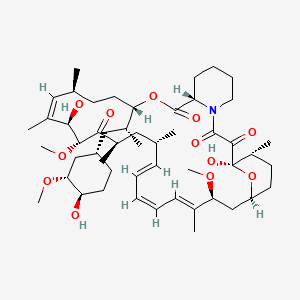

C51H81NO12 |

Molekulargewicht |

900.2 g/mol |

IUPAC-Name |

(1R,9S,12S,15S,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone |

InChI |

InChI=1S/C51H81NO12/c1-31-16-12-11-13-17-33(3)43(60-8)30-39-22-20-37(7)51(59,64-39)48(56)49(57)52-25-15-14-18-40(52)50(58)63-42(34(4)28-38-21-23-41(53)44(29-38)61-9)24-19-32(2)27-36(6)46(55)47(62-10)45(54)35(5)26-31/h11-13,16-17,27,31-32,34-35,37-44,46-47,53,55,59H,14-15,18-26,28-30H2,1-10H3/b13-11+,16-12+,33-17+,36-27+/t31-,32+,34-,35-,37-,38+,39+,40+,41-,42+,43+,44-,46-,47+,51-/m1/s1 |

InChI-Schlüssel |

QFMKPDZCOKCBAQ-NFCVMBANSA-N |

SMILES |

CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |

Isomerische SMILES |

C[C@H]\1CC[C@H](OC(=O)[C@@H]2CCCCN2C(=O)C(=O)[C@]3([C@@H](CC[C@H](O3)C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C1)/C)O)OC)C)C)/C)OC)C)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O |

Kanonische SMILES |

CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=C1)C)O)OC)C)C)C)OC)C)O)C(C)CC4CCC(C(C4)OC)O |

Synonyme |

32-deoxorapamycin SAR943 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olcorolimus involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Olcorolimus is carried out in large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to isolate the final product. Quality control measures are implemented to ensure the consistency and safety of the produced compound .

Analyse Chemischer Reaktionen

Reaktionstypen

Olcorolimus durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nukleophile: Halogenide, Amine.

Elektrophile: Alkylhalogenide, Säurechloride.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von Olcorolimus beispielsweise zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Olcorolimus entfaltet seine Wirkung durch die Hemmung des Mechanistischen Ziels von Rapamycin (mTOR), einem Schlüsselfaktor für das Zellwachstum und die Zellproliferation. Durch die Bindung an mTOR verhindert Olcorolimus die Aktivierung nachgeschalteter Signalwege, die an der Proteinsynthese, dem Zellzyklusfortschritt und der Autophagie beteiligt sind. Diese Hemmung führt zu einer reduzierten Zellproliferation und Immunantwort, was es als Immunsuppressivum effektiv macht.

Wirkmechanismus

Olcorolimus exerts its effects by inhibiting the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By binding to mTOR, Olcorolimus prevents the activation of downstream signaling pathways involved in protein synthesis, cell cycle progression, and autophagy. This inhibition leads to reduced cell proliferation and immune response, making it effective as an immunosuppressant .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

While direct structural data for UNII-igl4dts8F8 is unavailable, a comparative framework can be established using analogous UNII-registered compounds. For example, CAS 65079-19-8 (N,N-2-dimethylquinolin-6-amine), a quinoline derivative, shares structural motifs common in medicinal chemistry (e.g., aromatic heterocycles, amine substituents). Its synthesis involves alkylation of a primary amine with methyl iodide in dimethylformamide (DMF), yielding 39% purified product . Similar compounds, such as those listed below, highlight key structural and functional variations:

Table 1: Structural Analogs of Quinoline-Based Compounds

| CAS Number | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 64334-96-9 | 2-Methylquinolin-6-amine | 0.97 | Lacks N,N-dimethyl substitution |

| 872828-93-8 | 4-Chloro-N-methylquinolin-2-amine | 0.97 | Chlorine substitution at position 4 |

| 54408-50-3 | N-Ethylquinolin-6-amine | 0.95 | Ethyl group replaces methyl on amine |

| 7570-49-2 | Quinolin-6-amine hydrochloride | 0.95 | Protonated amine (salt form) |

Functional Comparison with Pharmacological Analogs

Functional similarity is determined by shared therapeutic applications or mechanisms of action. For instance, quinoline derivatives are often used as antimalarials (e.g., chloroquine) or kinase inhibitors.

Table 2: Functional Analogs in Medicinal Chemistry

| Compound Name | Pharmacological Class | Key Functional Traits | This compound Relevance |

|---|---|---|---|

| Chloroquine | Antimalarial | Chelates heme in parasites | Likely distinct |

| Imatinib | Tyrosine kinase inhibitor | Targets BCR-ABL fusion protein | Possible structural overlap |

| Ciprofloxacin | Antibiotic | Inhibits DNA gyrase | Unrelated |

Key Observations :

- Antimalarial quinolines prioritize aromaticity and basic side chains for lysosomal accumulation, whereas kinase inhibitors often incorporate planar heterocycles for ATP-binding domain interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.